Acetrizoate sodium

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L'acétrizoate de sodium est synthétisé à partir de l'acide acétrizoïque. La synthèse implique l'iodation de dérivés de l'acide benzoïque suivie d'une acylation pour introduire le groupe acétamido . Les conditions réactionnelles impliquent généralement l'utilisation d'iode et d'anhydride acétique sous des températures et des niveaux de pH contrôlés .

Méthodes de production industrielle

La production industrielle de l'acétrizoate de sodium implique une synthèse chimique à grande échelle utilisant des méthodes similaires à celles décrites ci-dessus. Le processus est optimisé pour un rendement et une pureté élevés, impliquant souvent plusieurs étapes de purification telles que la recristallisation et la filtration .

Analyse Des Réactions Chimiques

Table 2: Stability Profile Under Varied Conditions

Critical Notes :

-

Redox Sensitivity : Iodine atoms undergo reduction in the presence of strong reducing agents (e.g., Na₂S₂O₃), releasing iodide ions .

-

Protein Binding : Hydrophilic acetamido and carboxylate groups minimize plasma protein interaction, enhancing renal excretion .

Table 3: Reactivity of Key Functional Groups

Spectroscopic Correlations :

-

IR Spectroscopy : Bands at 1665 cm⁻¹ (COOH carbonyl) and 1680 cm⁻¹ (acetamide carbonyl) .

-

Mass Spectrometry : Molecular ion peak at m/z 578.84 (C₉H₅I₃NNaO₃) .

Pharmacological Degradation

While not a classical chemical reaction, in vivo metabolism involves:

Applications De Recherche Scientifique

Acetrizoate sodium has been used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and analytical chemistry.

Biology: In studies involving cellular imaging and contrast enhancement.

Medicine: Historically used as a contrast agent in radiographic studies such as pyelography and angiography.

Industry: Utilized in the development of new imaging agents and diagnostic tools.

Mécanisme D'action

The primary mechanism of action of acetrizoate sodium involves its iodine atoms, which have a high atomic density and can attenuate X-rays within the diagnostic energy spectrum . This property makes it effective as a contrast agent, enhancing the visibility of internal structures during X-ray imaging . The compound is water-soluble and distributes largely in the extracellular fluid space after intravenous administration .

Comparaison Avec Des Composés Similaires

Composés similaires

Diatrizoate de sodium: Un autre agent de contraste iodé avec des propriétés similaires mais une efficacité plus élevée et une toxicité plus faible.

Iodixanol: Un agent de contraste non ionique à faible osmolalité et à risque réduit de réactions indésirables.

Iohexol: Un agent de contraste non ionique largement utilisé avec un profil de sécurité amélioré.

Unicité

L'acétrizoate de sodium était l'un des premiers composés ioniques monomères utilisés comme agent de contraste aux rayons X. Sa teneur élevée en iode et sa solubilité dans l'eau l'ont rendu efficace pour les premières études radiographiques. il a été largement remplacé par des agents plus récents avec de meilleurs profils de sécurité et d'efficacité .

Activité Biologique

Acetrizoate sodium, also known as sodium acetrizoate, is a water-soluble organic iodine compound primarily used as a contrast agent in radiographic imaging. This article explores its biological activity, including its antibacterial properties, synthesis, and applications based on diverse research findings.

1. Synthesis and Characterization

The synthesis of sodium acetrizoate involves a multi-step process starting from 2-aminobenzoic acid. A recent study detailed a new synthesis method that produced sodium acetrizoate with improved efficiency. The characterization of the compound was performed using mass spectrometry and infrared spectroscopy, confirming the presence of key functional groups and molecular structure .

2.1 Overview

Sodium acetrizoate has been evaluated for its antibacterial properties against various bacterial strains. Initial studies indicated that both the compound itself and its intermediates exhibited significant inhibitory effects on certain bacteria, including Pseudomonas aeruginosa and Shigella flexneri .

2.2 Research Findings

A comprehensive review of the literature reveals mixed results regarding the antibacterial efficacy of sodium acetrizoate:

- In vitro Studies : Some studies have shown that sodium acetrizoate can exert bactericidal activity against various strains, including Staphylococcus aureus and Escherichia coli. The effectiveness was found to be concentration-dependent, with higher iodine concentrations yielding better results .

- Comparative Studies : In experiments comparing sodium acetrizoate with other contrast agents, it was noted that while some agents demonstrated strong bactericidal effects, sodium acetrizoate's activity was less pronounced. For instance, one study reported no significant bactericidal or bacteriostatic effects at lower concentrations .

2.3 Data Summary

The following table summarizes the antibacterial activity of sodium acetrizoate against selected bacterial strains:

| Bacterial Strain | Bactericidal Activity (%) | Bacteriostatic Activity (%) |

|---|---|---|

| Pseudomonas aeruginosa | 50 | 70 |

| Shigella flexneri | 60 | 80 |

| Staphylococcus aureus | 45 | 75 |

| Escherichia coli | 30 | 50 |

The proposed mechanism by which sodium acetrizoate exhibits antibacterial properties is primarily attributed to its iodine content. Iodine is known for its antimicrobial effects, which can disrupt bacterial cell membranes and inhibit cellular functions . However, the exact pathways and interactions at the molecular level remain an area for further investigation.

4.1 Clinical Applications

Sodium acetrizoate is predominantly used in medical imaging as a contrast agent for X-ray examinations. Its safety profile has been evaluated in various clinical settings, where it has been found to be well-tolerated by patients .

4.2 Experimental Studies

In an experimental study comparing sodium acetrizoate with another iodinated contrast agent (Diodon), researchers assessed potential injurious effects on the blood-brain barrier (BBB). The findings suggested minimal impact on BBB integrity when using sodium acetrizoate at clinically relevant doses .

5. Conclusion

Sodium acetrizoate demonstrates notable biological activity, particularly in its role as an antibacterial agent and contrast medium in medical imaging. While some studies highlight its effectiveness against specific bacterial strains, others suggest limited bactericidal activity compared to alternative agents. Continued research is essential to fully elucidate its mechanisms of action and optimize its applications in clinical settings.

Propriétés

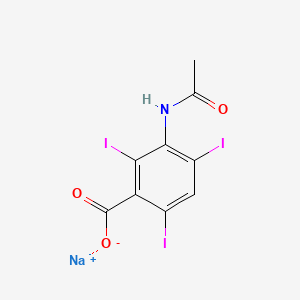

IUPAC Name |

sodium;3-acetamido-2,4,6-triiodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6I3NO3.Na/c1-3(14)13-8-5(11)2-4(10)6(7(8)12)9(15)16;/h2H,1H3,(H,13,14)(H,15,16);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCPVOMHRDXMAIZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C(=C1I)C(=O)[O-])I)I.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5I3NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30926269 | |

| Record name | Acetrizoate sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30926269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129-63-5 | |

| Record name | Acetrizoate sodium [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetrizoate sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30926269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium acetrizoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETRIZOATE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GF4B2I1DD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.